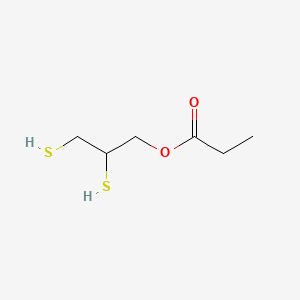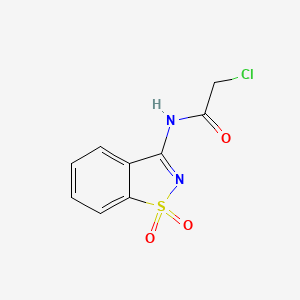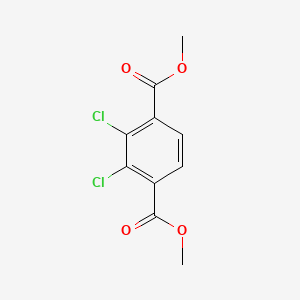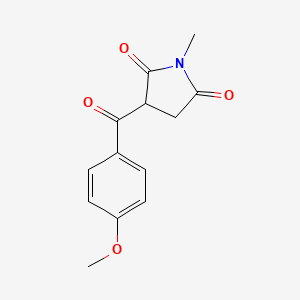
5-Methylcyclohepta-1,2,4,6-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylcyclohepta-1,2,4,6-tetraene is an organic compound with a seven-membered ring structure containing four double bonds and a methyl group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methylcyclohepta-1,2,4,6-tetraene can be synthesized through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by a series of rearrangements and eliminations to form the desired compound . Another method involves the pyrolysis of the adduct of cyclohexene and dichlorocarbene, which undergoes ring expansion to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions or pyrolysis processes, optimized for high yield and purity. These methods are designed to be cost-effective and scalable to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylcyclohepta-1,2,4,6-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing double bonds.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include epoxides, saturated hydrocarbons, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Methylcyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: A seven-membered ring with three double bonds, lacking the methyl group.
Cyclooctatetraene: An eight-membered ring with four double bonds, exhibiting different electronic properties.
Benzene: A six-membered aromatic ring with three double bonds, known for its stability and aromaticity.
Uniqueness
5-Methylcyclohepta-1,2,4,6-tetraene is unique due to its combination of a seven-membered ring structure with four double bonds and a methyl group. This configuration imparts distinct electronic and steric properties, making it a valuable compound for studying reaction mechanisms and developing new materials.
Propriétés
| 93001-01-5 | |
Formule moléculaire |
C8H8 |
Poids moléculaire |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-8-6-4-2-3-5-7-8/h2,4-7H,1H3 |
Clé InChI |
DYMMVBRDKIAPMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)

![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)





